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Compound of Interest

Compound Name: 2-Iodylbut-2-enedioic acid

Cat. No.: B15413385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodylbut-2-enedioic acid is an unsaturated dicarboxylic acid containing a hypervalent iodine

moiety, the iodyl group (-IO₂). The presence of both a reactive π-system and an energetic

functional group necessitates a comprehensive analytical approach to ensure its identity, purity,

and stability. These application notes provide detailed protocols for the characterization of this

compound, addressing its structural, chromatographic, and thermal properties. Given the

energetic nature of iodyl compounds, appropriate safety precautions must be taken during

handling and analysis, particularly during thermal studies.

Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for 2-Iodylbut-2-enedioic acid is

presented below.
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Property Predicted Value Analytical Relevance

Molecular Formula C₄H₃IO₆
Elemental Analysis, Mass

Spectrometry

Molecular Weight 289.97 g/mol Mass Spectrometry

Appearance
White to off-white crystalline

solid

Visual Inspection, Physical

Characterization

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF),

sparingly soluble in water

Sample Preparation for various

analyses

pKa₁ ~2.0 - 3.0
pH selection for HPLC mobile

phase

pKa₂ ~4.0 - 5.0
pH selection for HPLC mobile

phase

Analytical Techniques and Protocols
A multi-technique approach is essential for the thorough characterization of 2-Iodylbut-2-
enedioic acid. The following sections detail the recommended analytical methodologies.

Elemental Analysis
Purpose: To determine the elemental composition (C, H, I) of the synthesized compound and

compare it with the theoretical values. This is a fundamental technique for confirming the

empirical formula.

Protocol: Combustion Analysis for C and H, and Inductively Coupled Plasma-Optical Emission

Spectrometry (ICP-OES) for I

Sample Preparation:

Dry the sample of 2-Iodylbut-2-enedioic acid under vacuum at a controlled temperature

(e.g., 40°C) for 24 hours to remove any residual solvent.

Accurately weigh approximately 2-3 mg of the dried sample for CHN analysis.
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For iodine analysis, accurately weigh approximately 5-10 mg of the sample and digest it in

a suitable acidic matrix compatible with ICP-OES analysis.

Instrumentation and Parameters (CHN Analysis):

Instrument: Standard CHN elemental analyzer.

Combustion Temperature: 900 - 1000°C.

Gases: Helium (carrier), Oxygen (combustion).

Detection: Thermal conductivity detector.

Instrumentation and Parameters (Iodine Analysis):

Instrument: ICP-OES spectrometer.

Plasma Gas Flow: 15 L/min.

Auxiliary Gas Flow: 1.5 L/min.

Nebulizer Gas Flow: 0.8 L/min.

RF Power: 1300 W.

Analytical Wavelength for Iodine: 178.275 nm or 206.163 nm.

Data Analysis:

Calculate the percentage of each element from the instrumental response.

Compare the experimental percentages with the theoretical values for C₄H₃IO₆ (C:

16.57%, H: 1.04%, I: 43.76%, O: 38.63%). Oxygen is typically determined by difference.

Expected Data Summary:
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Element Theoretical % Experimental % Deviation %

Carbon (C) 16.57 16.51 -0.06

Hydrogen (H) 1.04 1.09 +0.05

Iodine (I) 43.76 43.65 -0.11

Spectroscopic Characterization
Purpose: To elucidate the molecular structure of 2-Iodylbut-2-enedioic acid by identifying the

chemical environment and connectivity of its protons and carbon atoms.

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: 25°C.

¹H NMR Parameters:

Pulse Program: Standard single pulse.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 2 s.
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¹³C NMR Parameters:

Pulse Program: Proton-decoupled single pulse.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024.

Relaxation Delay: 5 s.

Data Analysis:

Process the raw data (Fourier transform, phase correction, baseline correction).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific

atoms in the molecule.

Expected NMR Data Summary:

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H ~12-13 Broad singlet 2H -COOH

¹H ~7.5-8.0 Singlet 1H =CH-

¹³C ~165-170 Singlet - -COOH

¹³C ~150-155 Singlet - =C-IO₂

¹³C ~130-135 Singlet - =CH-

Purpose: To identify the functional groups present in the molecule, such as C=O, O-H, C=C,

and the I=O bonds of the iodyl group.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:
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Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Parameters:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Expected FTIR Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment

~3000 (broad) Strong O-H stretch (carboxylic acid)

~1700 Strong C=O stretch (carboxylic acid)

~1620 Medium C=C stretch (alkene)

~900 Medium O-H bend (out-of-plane)

~750-800 Strong I=O stretch (iodyl group)

Chromatographic Analysis
Purpose: To determine the purity of 2-Iodylbut-2-enedioic acid and to quantify it in various

matrices.

Protocol: Reversed-Phase HPLC with UV Detection

Sample Preparation:
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Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water

and acetonitrile) to a known concentration (e.g., 1 mg/mL).

Filter the sample solution through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:

HPLC System: A standard HPLC system with a UV detector.

Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B

18.1-25 min: 5% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detection Wavelength: 210 nm.

Data Analysis:

Integrate the peak area of the main component and any impurities.
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Calculate the purity as the percentage of the main peak area relative to the total peak

area.

Expected HPLC Data Summary:

Parameter Result

Retention Time ~8.5 min

Purity (%) >98%

Tailing Factor 1.1

Theoretical Plates >5000

Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of 2-Iodylbut-2-enedioic acid and to study its

fragmentation pattern for structural confirmation.

Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent (e.g., 50:50

acetonitrile:water).

Instrumentation and Parameters:

LC System: As described in the HPLC section, with a flow rate suitable for the MS

interface.

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

Capillary Voltage: -3.5 kV.

Drying Gas Flow: 10 L/min.
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Drying Gas Temperature: 300°C.

Mass Range: 50 - 500 m/z.

MS/MS: Perform fragmentation of the parent ion to obtain structural information.

Data Analysis:

Determine the accurate mass of the deprotonated molecule [M-H]⁻.

Compare the measured accurate mass with the theoretical mass.

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Expected Mass Spectrometry Data Summary:

Ion Theoretical m/z Measured m/z Mass Error (ppm)

[M-H]⁻ 288.8953 288.8950 -1.0

Thermal Analysis
Purpose: To assess the thermal stability and decomposition behavior of 2-Iodylbut-2-enedioic
acid. CAUTION: Iodyl compounds can be energetic and may decompose explosively. Perform

thermal analysis on small sample sizes (1-2 mg) and behind a safety shield.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Sample Preparation:

Accurately weigh 1-2 mg of the sample into an aluminum TGA or DSC pan.

Instrumentation and Parameters:

Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

TGA Parameters:

Temperature Range: 25°C to 500°C.
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Heating Rate: 10°C/min.

Atmosphere: Nitrogen, 50 mL/min.

DSC Parameters:

Temperature Range: 25°C to 400°C.

Heating Rate: 10°C/min.

Atmosphere: Nitrogen, 50 mL/min.

Data Analysis:

TGA: Determine the onset temperature of decomposition and the percentage of mass loss

at different temperatures.

DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g.,

decomposition). Determine the onset temperature and enthalpy of decomposition.

Expected Thermal Analysis Data Summary:

Technique Parameter Observed Value

TGA Onset of Decomposition ~180°C

TGA Mass Loss at 300°C ~60%

DSC Melting Point
Not observed (decomposes

before melting)

DSC
Onset of Exothermic

Decomposition
~185°C

DSC Enthalpy of Decomposition -450 J/g

Visualizations
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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